Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside
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Description
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is a chemical compound with the molecular formula C39H44O6 . It has a molecular weight of 608.76 .
Synthesis Analysis
The synthesis of this compound involves the concept of armed-disarmed synthesis . This concept suggests that n-pentenyl glycosides undergo chemospecific cleavage with N-bromosuccinimide under conditions that leave a wide variety of other protecting groups unaffected . The type of protecting group placed on the C2 oxygen can make the n-pentenyl glycoside more or less reactive .Molecular Structure Analysis
The InChI key for this compound is UJKZBFGKKCLGDY-HZZPCSLVSA-N . The canonical SMILES string is C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 .Chemical Reactions Analysis
The reaction of this compound involves the formation of cyclic halonium ions, which are formed reversibly . The electron density on the glycosidic oxygen is depleted in 2-O-acyl derivatives, making nucleophilic attack of this oxygen on the halonium ion less favored .Physical And Chemical Properties Analysis
This compound has a boiling point of 696.8ºC at 760mmHg and a density of 1.15g/cm3 .Future Directions
properties
IUPAC Name |
(3R,4S,5S,6R)-2-pent-4-enoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44O6/c1-2-3-16-25-41-39-38(44-29-34-23-14-7-15-24-34)37(43-28-33-21-12-6-13-22-33)36(42-27-32-19-10-5-11-20-32)35(45-39)30-40-26-31-17-8-4-9-18-31/h2,4-15,17-24,35-39H,1,3,16,25-30H2/t35-,36+,37+,38-,39?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKZBFGKKCLGDY-HZZPCSLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside |
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